Cas no 2229651-99-2 (4-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
4-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine Chemical and Physical Properties
Names and Identifiers
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- 4-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine
- EN300-1955984
- 4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]but-3-en-2-amine
- 2229651-99-2
-
- Inchi: 1S/C8H10F3N3/c1-5(12)2-3-6-4-13-14-7(6)8(9,10)11/h2-5H,12H2,1H3,(H,13,14)/b3-2+
- InChI Key: GXHJAIOAERGOOR-NSCUHMNNSA-N
- SMILES: FC(C1=C(C=NN1)/C=C/C(C)N)(F)F
Computed Properties
- Exact Mass: 205.08268182g/mol
- Monoisotopic Mass: 205.08268182g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 54.7Ų
4-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1955984-0.05g |
4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]but-3-en-2-amine |
2229651-99-2 | 0.05g |
$948.0 | 2023-09-17 | ||
| Enamine | EN300-1955984-0.1g |
4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]but-3-en-2-amine |
2229651-99-2 | 0.1g |
$993.0 | 2023-09-17 | ||
| Enamine | EN300-1955984-0.25g |
4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]but-3-en-2-amine |
2229651-99-2 | 0.25g |
$1038.0 | 2023-09-17 | ||
| Enamine | EN300-1955984-0.5g |
4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]but-3-en-2-amine |
2229651-99-2 | 0.5g |
$1084.0 | 2023-09-17 | ||
| Enamine | EN300-1955984-1.0g |
4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]but-3-en-2-amine |
2229651-99-2 | 1g |
$1515.0 | 2023-06-03 | ||
| Enamine | EN300-1955984-2.5g |
4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]but-3-en-2-amine |
2229651-99-2 | 2.5g |
$2211.0 | 2023-09-17 | ||
| Enamine | EN300-1955984-5.0g |
4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]but-3-en-2-amine |
2229651-99-2 | 5g |
$4391.0 | 2023-06-03 | ||
| Enamine | EN300-1955984-10.0g |
4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]but-3-en-2-amine |
2229651-99-2 | 10g |
$6512.0 | 2023-06-03 | ||
| Enamine | EN300-1955984-1g |
4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]but-3-en-2-amine |
2229651-99-2 | 1g |
$1129.0 | 2023-09-17 | ||
| Enamine | EN300-1955984-5g |
4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]but-3-en-2-amine |
2229651-99-2 | 5g |
$3273.0 | 2023-09-17 |
4-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
Additional information on 4-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine
Introduction to 4-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine (CAS No. 2229651-99-2)
4-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine, identified by the CAS number 2229651-99-2, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the pyrazole class, which is well-documented for its broad spectrum of biological activities and utility in drug development. The presence of a trifluoromethyl group and an unsaturated butenylamine moiety introduces unique electronic and steric properties, making it a promising candidate for further investigation in synthetic chemistry and pharmacological applications.
The molecular structure of 4-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine consists of a pyrazole ring substituted at the 3-position with a butenylamine side chain, further modified by a trifluoromethyl group at the 4-position of the pyrazole core. This arrangement confers distinct physicochemical properties, including enhanced lipophilicity and metabolic stability, which are critical factors in drug design. The compound's ability to interact with biological targets through multiple binding sites makes it an attractive scaffold for developing novel therapeutic agents.
In recent years, there has been growing interest in the exploration of heterocyclic compounds, particularly pyrazoles, due to their versatile biological activities. Studies have demonstrated that pyrazole derivatives exhibit antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The introduction of fluorine atoms, such as in the trifluoromethyl group, is a common strategy to modulate the pharmacokinetic and pharmacodynamic profiles of small molecules. The fluorine atom can enhance binding affinity by increasing electronic density and steric hindrance, thereby improving drug efficacy.
One of the most compelling aspects of 4-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine is its potential application in the development of targeted therapies. The compound's structure suggests that it may interact with enzymes or receptors involved in critical biological pathways. For instance, the pyrazole ring is known to mimic natural substrates or inhibitors, which can lead to potent enzyme inhibition. The butenylamine moiety provides a hydrogen bond acceptor capability, while the trifluoromethyl group enhances hydrophobic interactions, optimizing binding to biological targets.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes and affinity of small molecules like 4-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine with high accuracy. Molecular docking studies have revealed that this compound may exhibit inhibitory activity against various kinases and transcription factors implicated in cancer progression. Furthermore, its structural features make it a suitable candidate for further derivatization to improve selectivity and reduce off-target effects.
The synthesis of 4-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine presents both challenges and opportunities for synthetic chemists. The presence of multiple functional groups necessitates careful optimization of reaction conditions to achieve high yields and purity. However, modern synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and fluorination techniques, have made it increasingly feasible to construct complex heterocyclic frameworks efficiently. These advancements have opened new avenues for exploring the synthetic potential of this compound.
In addition to its pharmaceutical applications, 4-(3-(trifluoromethyl)-1H-pyrazol[4-d]pyrimidin]-6(5H)-one, another derivative sharing structural similarities with 4-trifluoromethylpyrazole, has been studied for its biological effects. Research indicates that such compounds may possess immunomodulatory properties, making them relevant in treating autoimmune diseases or inflammatory conditions. The structural motifs present in these derivatives highlight the versatility of pyrazole-based scaffolds in medicinal chemistry.
The development of novel drugs often involves iterative optimization based on preclinical data. Initial studies on 4-trifluoromethylpyrazole derivatives have shown promising results in cell-based assays, demonstrating potential therapeutic benefits without significant toxicity. Further preclinical investigations are warranted to validate these findings and explore potential clinical applications. Collaborative efforts between synthetic chemists and biologists are essential to translate these findings into tangible therapeutic outcomes.
The role of computational tools in drug discovery cannot be overstated. Software platforms capable of predicting ADME (Absorption, Distribution, Metabolism, Excretion) properties allow researchers to prioritize compounds like 4-trifluoromethylpyrazole derivatives based on their likelihood of success in clinical trials. These predictions help minimize costly failures by identifying promising candidates early in the discovery process. As computational methods continue to evolve, they will play an increasingly integral role in guiding medicinal chemistry efforts.
The future prospects for 4-trifluoromethylpyrazole derivatives, including CAS No 2229651 - 99 - 2, are bright given their structural diversity and potential biological activities. Continued research into their mechanisms of action will provide deeper insights into their therapeutic potential across various disease indications. As our understanding of these compounds grows, so too will our ability to design more effective treatments for patients worldwide.
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